

## Minimizing off-target binding of [11C]GSK931145

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK931145

Cat. No.: B15619026

Get Quote

## **Technical Support Center: [11C]GSK931145**

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of [11C]GSK931145, a positron emission tomography (PET) ligand for the glycine transporter type 1 (GlyT-1). This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly minimizing off-target binding, during experimental procedures.

# **Troubleshooting Guide: Minimizing Off-Target Binding**

High off-target or non-specific binding can obscure the specific signal from GlyT-1, leading to inaccurate quantification and interpretation of PET imaging studies. The following guide provides potential causes and solutions for minimizing off-target binding of [11C]GSK931145.

## Troubleshooting & Optimization

Check Availability & Pricing

| Issue                                                       | Potential Cause                                                                                                                                                                                        | Recommended Solution                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                  |
|-------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| High background signal across<br>the brain                  | Lipophilicity of the tracer: [11C]GSK931145 has a logD of 2.53, which, while enabling blood-brain barrier penetration, can contribute to non-specific binding to lipid-rich tissues like myelin.[1][2] | 1. Optimize uptake time: Allow sufficient time for the tracer to distribute and for non-specific binding to wash out from tissues before image acquisition. 2. Blocking studies: Perform a baseline scan and a second scan after administering a saturating dose of a non-radioactive GlyT-1 inhibitor (e.g., GSK1018921) to determine the level of non-displaceable binding.[3][4] 3. Advanced data analysis: Employ kinetic modeling that can differentiate between specific and non-specific binding compartments. |
| Unexpectedly high signal in regions with low GlyT-1 density | Off-target binding to other receptors or transporters: While GSK931145 is highly selective for GlyT-1 over GlyT-2, interactions with other molecular targets cannot be entirely ruled out.[1][2]       | 1. In vitro autoradiography: Characterize the binding of [11C]GSK931145 on brain tissue sections from relevant species to identify regions of high non-specific binding. 2. Competition binding assays: Test the affinity of GSK931145 against a panel of other relevant CNS receptors and transporters.                                                                                                                                                                                                              |
| Poor test-retest reproducibility                            | Variability in non-specific binding: Fluctuations in physiological conditions or experimental procedures can impact the level of non-specific binding between scans. In                                | 1. Standardize experimental conditions: Ensure consistent subject preparation (e.g., fasting), anesthesia, and tracer administration protocols. 2. Use a pseudo-reference tissue                                                                                                                                                                                                                                                                                                                                      |



humans, test-retest variability for total distribution volume (VT) was high (29-38%).[3] model: This approach can improve test-retest reproducibility of the binding potential (BPND) to 16-23%.[3]

Contamination from meningeal or sinus signal

Proximity of GlyT-1 rich regions to areas with high non-specific uptake: Off-target binding in the meninges and sinuses can "spill-in" to adjacent brain regions, artificially inflating the signal.[5]

1. Image correction
techniques: Apply partial
volume correction (PVC)
algorithms to minimize spillover effects from neighboring
tissues.[7] 2. Mask erosion:
Erode the region of interest
(ROI) mask to exclude voxels
on the border that are most
likely to be contaminated by
meningeal signal.[8]

## Frequently Asked Questions (FAQs)

Q1: What is the primary target of [11C]GSK931145 and its relevance?

A1: [11C]**GSK931145** is a selective radioligand for the glycine transporter type 1 (GlyT-1).[1][9] GlyT-1 is responsible for the reuptake of glycine from the synaptic cleft, thereby modulating neurotransmission at N-methyl-D-aspartate (NMDA) receptors.[2] As impaired NMDA receptor function is implicated in schizophrenia, GlyT-1 is a key target for drug development in this and other neuropsychiatric disorders.[1][2]

Q2: What is the binding selectivity of **GSK931145**?

A2: **GSK931145** is highly selective for GlyT-1 over GlyT-2. The pIC50 (-logIC50) values are 8.4 for GlyT-1 and 4.6 for GlyT-2.[1][2]

Q3: How can I quantify the specific binding of [11C]GSK931145 in my PET study?

A3: To quantify specific binding, a blocking study is recommended. This involves two PET scans: a baseline scan with [11C]**GSK931145** alone and a second scan where a non-radioactive GlyT-1 inhibitor, such as GSK1018921, is administered before the radiotracer.[1]



The difference in tracer uptake between the two scans represents the specific binding to GlyT-1.

Q4: What are the expected brain regions with high uptake of [11C]GSK931145?

A4: [11C]**GSK931145** shows a heterogeneous uptake pattern in the brain, which is consistent with the known distribution of GlyT-1. The highest uptake is typically observed in the midbrain, thalamus, and cerebellum.[3][4]

Q5: Are there species differences to consider when using [11C]GSK931145?

A5: Yes, significant differences have been observed between primates and humans. While the brain distribution and binding potential values are similar, the plasma free fraction is much lower in humans (0.8%) compared to primates (8%), and brain delivery (K1) is also lower in humans.[3][4]

## **Quantitative Data Summary**

The following tables summarize key quantitative data for [11C]**GSK931145** from preclinical and clinical studies.

Table 1: In Vitro Binding Affinity and Physicochemical Properties

| Parameter         | Value | Reference |
|-------------------|-------|-----------|
| plC50 for GlyT-1  | 8.4   | [1][2]    |
| pIC50 for GlyT-2  | 4.6   | [1][2]    |
| pKi in rat cortex | 8.97  | [1][2]    |
| logD              | 2.53  | [1][2]    |

Table 2: Biodistribution of [11C]GSK931145 in Humans (Mean Residence Time in hours)



| Organ      | Residence Time (h) |
|------------|--------------------|
| Liver      | 0.138              |
| Lungs      | 0.026              |
| Kidneys    | 0.024              |
| Intestines | Not specified      |
| Brain      | Not specified      |
| -          |                    |

Data derived from whole-body PET scans in healthy human volunteers. The primary route of clearance is intestinal, with no urinary excretion observed. The liver is the organ with the highest radiation-absorbed dose.[10][11]

## **Experimental Protocols**

Protocol 1: In Vivo Blocking Study to Determine Specific Binding

Objective: To quantify the specific binding of [11C]GSK931145 to GlyT-1 in the brain.

#### Materials:

- [11C]GSK931145 radiotracer
- GlyT-1 inhibitor (e.g., GSK1018921)
- PET/CT or PET/MR scanner
- Anesthetized research subject (animal or human)
- Arterial line for blood sampling (optional, for full kinetic modeling)

#### Procedure:

 Baseline Scan: a. Anesthetize the subject and position them in the PET scanner. b. Perform a transmission scan for attenuation correction. c. Administer a bolus injection of



[11C]**GSK931145** intravenously. d. Acquire dynamic PET data for 90-120 minutes. e. If using arterial input function, collect arterial blood samples throughout the scan to measure plasma radioactivity and metabolite levels.

Blocking Scan: a. On a separate day, or after sufficient decay of radioactivity, prepare the same subject for a second scan. b. Pre-treat the subject with an intravenous injection of a GlyT-1 inhibitor (e.g., GSK1018921) at a dose sufficient to saturate the transporters. The timing of pre-treatment should be based on the pharmacokinetics of the blocking agent. c. Administer a bolus injection of [11C]GSK931145. d. Acquire and reconstruct dynamic PET data as in the baseline scan.

#### Data Analysis:

- Draw regions of interest (ROIs) on the brain images for both scans.
- Generate time-activity curves (TACs) for each ROI.
- The TACs from the blocking scan represent the non-displaceable binding.
- Calculate the specific binding, often expressed as the binding potential (BPND), using an appropriate kinetic model (e.g., two-tissue compartmental model or a reference tissue model).

## **Visualizations**





#### Click to download full resolution via product page

Caption: Role of GlyT-1 in glutamatergic neurotransmission and its inhibition by [11C]GSK931145.





Click to download full resolution via product page

Caption: Workflow for a [11C] **GSK931145** PET blocking study.





Click to download full resolution via product page

Caption: Decision tree for troubleshooting high off-target binding of [11C]GSK931145.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. 11C-Labeled GSK931145 Molecular Imaging and Contrast Agent Database (MICAD) -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 11C-Labeled GSK931145 Molecular Imaging and Contrast Agent Database (MICAD) -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Translational characterization of [11C]GSK931145, a PET ligand for the glycine transporter type 1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. direct.mit.edu [direct.mit.edu]
- 7. benchchem.com [benchchem.com]
- 8. Reducing contamination from off-target binding in the meninges in PI-2620 tau PET scans
   PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and evaluation of [11C]GSK931145 as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biodistribution and radiation dosimetry of the glycine transporter-1 ligand 11C-GSK931145 determined from primate and human whole-body PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biodistribution and Radiation Dosimetry of the Glycine Transporter-1 Ligand 11C-GSK931145 Determined from Primate and Human Whole-Body PET | springermedicine.com [springermedicine.com]
- To cite this document: BenchChem. [Minimizing off-target binding of [11C]GSK931145].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619026#minimizing-off-target-binding-of-11c-gsk931145]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com